7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenylpiperazine moiety attached to the purine core. Such compounds are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the purine derivative with 4-phenylpiperazine under suitable conditions, such as heating in a polar solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups.
Reduction: Reduction reactions can occur at various positions on the purine ring or the phenylpiperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, purine derivatives are of interest due to their potential interactions with nucleic acids and enzymes. This compound might be studied for its effects on DNA replication or repair mechanisms.
Medicine
In medicine, such compounds are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is the combination of the benzyl, methyl, and phenylpiperazine groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-26-20-19(21(30)25-23(26)31)29(16-17-8-4-2-5-9-17)22(24-20)28-14-12-27(13-15-28)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,25,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYXQVSUYGWQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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